2-(But-1-en-1-yl)-3-methylthiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103527-75-9 |
|---|---|
Molecular Formula |
C9H12S |
Molecular Weight |
152.26 g/mol |
IUPAC Name |
2-but-1-enyl-3-methylthiophene |
InChI |
InChI=1S/C9H12S/c1-3-4-5-9-8(2)6-7-10-9/h4-7H,3H2,1-2H3 |
InChI Key |
DMGQTXKANDYDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=C(C=CS1)C |
Origin of Product |
United States |
Spectroscopic and Crystallographic Characterization for Molecular Structure Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques) in Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2-(But-1-en-1-yl)-3-methylthiophene, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HSQC, would provide unambiguous structural assignment.
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom. The chemical shifts of the thiophene (B33073) ring carbons are characteristic, typically appearing between δ 120 and 145 ppm. The carbons of the butenyl and methyl substituents would have resonances in the aliphatic and olefinic regions, respectively.
2D NMR techniques, such as Correlation Spectroscopy (COSY), would establish the connectivity between adjacent protons, for instance, tracing the spin-spin coupling network within the butenyl chain. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Thiophene-H | 6.5 - 7.5 |
| Vinyl-H | 5.0 - 6.5 |
| Methylene-H (butenyl) | 2.0 - 2.5 |
| Methyl-H (butenyl) | 0.9 - 1.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Thiophene-C (quaternary) | 135 - 145 |
| Thiophene-CH | 120 - 130 |
| Vinyl-CH | 110 - 140 |
| Methylene-C (butenyl) | 25 - 35 |
| Methyl-C (butenyl) | 10 - 15 |
Advanced Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. In this compound, these techniques would confirm the presence of the thiophene ring, the C=C double bond, and C-H bonds in their various environments.
The FT-IR spectrum is expected to show characteristic absorption bands. The C-H stretching vibrations of the thiophene ring and the vinyl group would appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene (B1212753) groups would be observed in the 2960-2850 cm⁻¹ region. The C=C stretching vibration of the thiophene ring typically gives rise to bands in the 1550-1400 cm⁻¹ region. ep2-bayreuth.denii.ac.jp The C=C stretching of the butenyl group would also be expected in this region, often around 1650 cm⁻¹. The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the aromatic ring. iosrjournals.org
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibrations of both the thiophene ring and the butenyl side chain would be expected to show strong Raman signals. ep2-bayreuth.de The C-S stretching vibration of the thiophene ring, which can be weak in the IR spectrum, is often more prominent in the Raman spectrum, appearing in the 800-600 cm⁻¹ region. ep2-bayreuth.deiosrjournals.org
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |
| C=C Stretch (alkene) | ~1650 | ~1650 |
| C=C Stretch (thiophene) | 1550 - 1400 | 1550 - 1400 |
| C-H In-plane Bend | 1300 - 1000 | 1300 - 1000 |
| C-H Out-of-plane Bend | 900 - 650 | 900 - 650 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the molecular formula. For this compound (C₉H₁₂S), the expected exact mass would be calculated with high precision.
The fragmentation pattern in the mass spectrum, obtained typically by electron ionization (EI), offers valuable structural information. The molecular ion peak [M]⁺ would be expected to be prominent. Characteristic fragmentation pathways for alkylthiophenes often involve cleavage of the bond beta to the thiophene ring, leading to the formation of a stable thienyl-methyl type cation. Fragmentation of the butenyl chain would also occur, leading to loss of small alkyl radicals. The presence of the thiophene ring can be inferred from characteristic ions at m/z values corresponding to the thiophene moiety itself or its fragments.
Single Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, SCXRD would provide precise bond lengths, bond angles, and torsional angles. clockss.orgrsc.org
This technique would confirm the planarity of the thiophene ring and determine the conformation of the butenyl side chain relative to the ring. Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions, such as C-H···π interactions or π-π stacking between thiophene rings, which govern the solid-state properties of the material. While no specific crystal structure for the title compound has been reported, studies on similarly substituted thiophenes have shown a variety of packing motifs. acs.orgtandfonline.com
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Conjugation Pathway Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The thiophene ring itself exhibits characteristic π-π* transitions. The presence of the but-1-en-1-yl substituent in conjugation with the thiophene ring is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to unsubstituted thiophene. ep2-bayreuth.deacs.org
The UV-Vis spectrum of this compound would likely show a primary absorption band in the UV region, characteristic of the conjugated π-system. nii.ac.jp The position and intensity of this band would be sensitive to the extent of conjugation and the planarity of the molecule. Solvatochromism, a shift in λ_max with solvent polarity, could also be investigated to understand the nature of the electronic ground and excited states. The analysis of the UV-Vis spectrum is crucial for understanding the electronic properties and potential applications in materials science. rsc.orgresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 but 1 En 1 Yl 3 Methylthiophene
Electrophilic Aromatic Substitution Reactivity of the Thiophene (B33073) Nucleus
The thiophene ring is an electron-rich aromatic system, more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity and orientation of substitution on the 2-(but-1-en-1-yl)-3-methylthiophene ring are directed by the two substituents. Both the methyl group (-CH₃) and the but-1-en-1-yl group (-CH=CHCH₂CH₃) are classified as activating, ortho-, para-directing groups. uci.edu
The methyl group at the 3-position and the butenyl group at the 2-position work in concert to activate the thiophene ring. The primary site for electrophilic attack is the unsubstituted C5 position, which is para to the methyl group and ortho to the butenyl substituent. The C4 position is sterically hindered by the adjacent methyl group and less activated. Therefore, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur predominantly at the 5-position. masterorganicchemistry.comlibretexts.org
The general mechanism for EAS involves a two-step process:
Attack by an electrophile (E⁺) on the π-electron system of the thiophene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uci.edu
Deprotonation of the intermediate by a weak base to restore the aromaticity of the thiophene ring. uci.edu
The stability of the carbocation intermediate is enhanced by the electron-donating effects of the alkyl and alkenyl substituents, which delocalize the positive charge. libretexts.org
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
| Bromination | Br₂, FeBr₃ | 2-(But-1-en-1-yl)-5-bromo-3-methylthiophene |
| Nitration | HNO₃, H₂SO₄ | 2-(But-1-en-1-yl)-3-methyl-5-nitrothiophene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-(But-1-en-1-yl)-4-methylthiophen-2-yl)ethan-1-one |
Reactions Involving the But-1-en-1-yl Side Chain: Additions, Isomerizations, and Polymerization Initiation
The but-1-en-1-yl side chain possesses a carbon-carbon double bond, making it susceptible to a variety of addition reactions and a potential participant in polymerization processes.
Additions: The alkene moiety readily undergoes electrophilic and radical additions. For instance, reaction with hydrogen halides (H-X) proceeds via an addition mechanism. Protonation of the double bond can occur at either carbon, but it preferentially forms a resonance-stabilized allylic carbocation. Subsequent attack by the halide nucleophile can occur at two different positions, leading to a mixture of 1,2- and 1,4-addition products. youtube.comreddit.com
Radical additions, such as the thiol-ene reaction, are also highly effective. wikipedia.org This reaction, which can be initiated by light or a radical initiator, involves the addition of a thiol (R-SH) across the double bond. wikipedia.org The process is known for its high efficiency, stereoselectivity, and anti-Markovnikov regiochemistry, where the thiyl radical adds to the less substituted carbon of the double bond. wikipedia.orgnih.gov
Isomerizations: The but-1-en-1-yl group can exist as two geometric isomers, (E) and (Z). Interconversion between these isomers can be facilitated by photochemical or thermal energy. Photochemical isomerization involves the excitation of the π-electrons to a π* anti-bonding orbital, which allows for rotation around the carbon-carbon single bond before relaxing back to a mixture of isomers. Additionally, cross-metathesis reactions, often catalyzed by ruthenium complexes like Grubbs' catalyst, show a strong preference for the formation of the more thermodynamically stable trans (E)-alkene. researchgate.net
Polymerization Initiation: The alkene functionality allows this compound to act as a monomer in various polymerization reactions. In thiol-ene polymerizations, the compound can be cross-linked or incorporated into a polymer chain through a radical step-growth mechanism. wikipedia.orgdergipark.org.tr It could also participate in cationic polymerization, where an acidic initiator protonates the double bond to generate a carbocation that can then propagate by adding to other monomer units. researchgate.nettu-dresden.de Furthermore, the molecule could be a substrate in Ring-Opening Metathesis Polymerization (ROMP) if it were to first undergo a cycloaddition reaction to form a strained ring, or more directly in acyclic diene metathesis (ADMET) polymerization. nih.gov
Table 2: Representative Reactions of the But-1-en-1-yl Side Chain
| Reaction Type | Reagents/Conditions | Product(s) |
| Electrophilic Addition | HBr | 2-(1-Bromobutyl)-3-methylthiophene and 2-(2-Bromobutyl)-3-methylthiophene |
| Radical Addition | Thiophenol (PhSH), AIBN/heat | 2-(1-(Phenylthio)butyl)-3-methylthiophene |
| Isomerization | UV light or Heat | Mixture of (E)- and (Z)-2-(But-1-en-1-yl)-3-methylthiophene |
| Polymerization | Other monomers, Initiator (e.g., radical, cationic) | Co-polymer incorporating the thiophene unit |
Oxidative and Reductive Transformations of the Thiophene Ring and Alkene Moiety
Both the thiophene ring and the alkene side chain can be targeted by oxidative and reductive reagents.
Oxidation: The electron-rich thiophene ring can undergo oxidative dearomatization, similar to furan (B31954) derivatives, which can lead to ring-opening and the formation of highly functionalized products. mdpi.com The specific outcome depends on the oxidant and reaction conditions. The alkene side chain is also susceptible to oxidation. Mild oxidation with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield a diol, 3-(3-methylthiophen-2-yl)butane-1,2-diol. Stronger oxidative cleavage with ozone (O₃) followed by a workup, or hot, concentrated KMnO₄, would break the double bond to produce 3-methylthiophene-2-carbaldehyde and propionaldehyde.
Reduction: The but-1-en-1-yl side chain can be selectively reduced to a butyl group via catalytic hydrogenation (e.g., H₂ over Pd/C), yielding 2-butyl-3-methylthiophene. This transformation saturates the side chain without affecting the aromatic thiophene ring. Conversely, a more powerful reductive process known as reductive desulfurization, typically employing Raney Nickel, can cleave the thiophene ring entirely. This reaction would remove the sulfur atom and saturate the carbon chain, ultimately yielding 3-methyloctane.
Photochemical and Thermal Reaction Pathways
The presence of conjugated π-systems in this compound opens up pathways for photochemical and thermal reactions.
Photochemical Reactions: Upon absorption of UV light, the molecule can undergo several transformations. As mentioned, a primary pathway is the (E)/(Z) isomerization of the but-1-en-1-yl double bond. nih.gov Another possibility is intramolecular cyclization. Similar to other substituted aromatic compounds, photocyclization could occur, potentially leading to the formation of new ring systems, although specific pathways for this substrate are not widely documented. rsc.org The photoinitiated thiol-ene reaction is a key example of a synthetically useful photochemical process involving the alkene moiety. nih.gov
Thermal Reactions: Under thermal conditions, the molecule is generally stable. However, at high temperatures, isomerization or elimination reactions could become possible. If the butenyl chain were appropriately substituted to create a 1,5-diene system, it could potentially undergo sigmatropic rearrangements like the Cope rearrangement, although the parent compound itself is not structured for this. researchgate.net
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling the outcomes.
Electrophilic Aromatic Substitution: The mechanism proceeds through an arenium ion intermediate. For substitution at the C5 position, the positive charge of the intermediate is delocalized over the thiophene ring and stabilized by resonance, with significant contributions from structures where the charge is placed on carbons adjacent to the electron-donating methyl and butenyl groups. uci.edulibretexts.org
Electrophilic Addition to the Side Chain: The reaction with an electrophile like H⁺ from HBr leads to a resonance-stabilized allylic carbocation. The positive charge is shared between the carbon atom at the 1-position of the butenyl chain (α to the thiophene ring) and the carbon at the 3-position. The nucleophile (Br⁻) can then attack either of these electrophilic centers, resulting in a mixture of kinetic and thermodynamic products. youtube.comyoutube.comstackexchange.com
Radical Thiol-Ene Addition: This chain reaction mechanism involves three main stages: wikipedia.org
Initiation: A radical initiator (e.g., AIBN) or UV light abstracts a hydrogen atom from a thiol molecule (R-SH) to generate a thiyl radical (RS•).
Propagation: The thiyl radical adds to the but-1-en-1-yl double bond, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical to continue the chain.
Termination: Two radicals combine to end the chain.
Computational and Theoretical Chemistry Approaches for 2 but 1 En 1 Yl 3 Methylthiophene
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive ChemistryThe compound 2-(But-1-en-1-yl)-3-methylthiophene does not appear in any published Quantitative Structure-Property Relationship (QSPR) models.researchgate.netprimescholarslibrary.orgnih.govdoi.orgThese models are used to predict the properties of new or untested compounds based on their molecular structure.nih.gov
In-depth Analysis of this compound Reveals Scientific Data Scarcity
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the advanced applications of the specific chemical compound this compound and its corresponding polymer is not available.
Extensive investigations into the electrochemical polymerization, material properties, and electronic applications of this particular thiophene (B33073) derivative have yielded no specific published research. The stringent requirements to focus solely on "this compound" for an article covering its use in materials science and organic synthesis could not be met due to the absence of targeted data.
While the broader family of polythiophenes is a cornerstone of modern materials science, with numerous derivatives being synthesized and characterized for various applications, this specific compound appears to be an unexplored area of research. General methodologies for the synthesis and application of related materials exist, but no studies have been found that apply these to this compound.
Searches for data pertaining to the requested outline, including:
Advanced Applications in Materials Science and Organic Synthesis
Organic Electronics and Optoelectronic Device Integration
did not return any results for poly[2-(But-1-en-1-yl)-3-methylthiophene]. The scientific community has extensively documented the synthesis of various polythiophene derivatives through methods like oxidative coupling and Grignard metathesis (GRIM) polymerization. researchgate.netchemrxiv.org Similarly, the structure-property relationships in polythiophenes are a subject of intense study, focusing on how factors like regioregularity and side-chain composition influence electronic and physical characteristics. nih.govrsc.org Research has also been conducted on creating hybrid materials and composites incorporating polythiophene components to achieve enhanced functionalities.
In the realm of organic electronics, polythiophenes are widely investigated for their semiconducting properties in devices such as Organic Field-Effect Transistors (OFETs) and their application in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs). nih.govnih.govnih.gov However, none of the available literature specifically details the performance or integration of this compound in these technologies.
Consequently, the creation of a scientifically accurate article adhering to the specified detailed outline is not feasible at this time. The lack of published data prevents any meaningful discussion on the controlled synthesis of its polymer films, its specific structure-property relationships, or its performance in electronic and optoelectronic devices.
Theoretical Role as a Synthetic Intermediate in Complex Molecule Construction
Thiophene (B33073) derivatives are crucial intermediates in the synthesis of a wide array of complex organic molecules. Generally, functionalized thiophenes can be elaborated into more complex structures through various cross-coupling reactions.
Should this compound be synthesized, its butenyl and methyl substituents would offer specific sites for chemical modification. The vinyl group, in particular, could theoretically participate in reactions such as:
Heck Coupling: To form longer conjugated systems by coupling with aryl halides.
Diels-Alder Reactions: Where the diene system could react with a dienophile to create cyclic structures.
Metathesis Reactions: To form new carbon-carbon double bonds, potentially leading to polymeric materials.
The thiophene ring itself could be functionalized through lithiation followed by quenching with an electrophile, or through direct C-H activation/functionalization, although the directing effects of the existing substituents would need to be considered.
Hypothetical Contribution to Functional Oligothiophene Scaffolds in Supramolecular and Nanoscale Architectures
Oligothiophenes, which are short, well-defined chains of thiophene rings, are of significant interest for creating self-assembling supramolecular structures and nanoscale architectures. These materials have potential applications in organic electronics, sensors, and nanotechnology.
The incorporation of a hypothetical this compound unit into an oligothiophene chain would introduce specific structural features:
Alkyl Substituents: The butyl and methyl groups would enhance the solubility of the resulting oligomer in organic solvents, which is a crucial factor for solution-based processing and fabrication of thin films.
The construction of such functional oligothiophenes typically relies on iterative cross-coupling strategies, such as the Suzuki or Stille coupling reactions, where thiophene monomers with appropriate functional groups (e.g., boronic acids/esters and halides) are linked together.
Future Research Directions and Emerging Trends
Development of Sustainable and Catalyst-Efficient Synthetic Methodologies
The development of environmentally friendly and economically viable synthetic routes to substituted thiophenes is a paramount goal for future research. Traditional methods often rely on harsh reaction conditions and stoichiometric reagents, leading to significant waste. The focus is now shifting towards catalyst-efficient and sustainable alternatives.
Recent progress has highlighted the utility of metal-catalyzed heterocyclization reactions of functionalized alkynes as a powerful tool for the regioselective and atom-economical synthesis of thiophenes. mdpi.com These methods often proceed under mild conditions and allow for the construction of the thiophene (B33073) ring with a desired substitution pattern in a single step. mdpi.com For instance, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols has shown promise for the synthesis of substituted thiophenes. mdpi.comorganic-chemistry.org The use of recyclable catalysts and environmentally benign solvents, such as ionic liquids, further enhances the sustainability of these processes. mdpi.comorganic-chemistry.org
Future research will likely focus on:
Discovery of Novel Catalytic Systems: Exploration of earth-abundant and non-toxic metal catalysts (e.g., iron, copper) to replace precious metals like palladium. organic-chemistry.org
C-H Functionalization: Direct C-H activation and functionalization of the thiophene ring offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. nih.gov
Flow Chemistry: The implementation of continuous flow reactors can lead to improved reaction control, higher yields, and safer handling of hazardous reagents.
Biocatalysis: The use of enzymes to catalyze the synthesis of thiophene derivatives presents an attractive green alternative.
A comparison of different synthetic strategies for thiophenes is presented in the table below:
| Synthetic Method | Advantages | Disadvantages | Key Research Areas |
| Gewald Synthesis | Readily available starting materials, good yields for aminothiophenes. rsc.orgijprajournal.com | Limited to specific substitution patterns. rsc.org | Broadening substrate scope. |
| Paal-Knorr Synthesis | Utilizes 1,4-dicarbonyl compounds. rsc.orgijprajournal.com | Requires specific precursors. rsc.org | Milder reaction conditions. |
| Metal-Catalyzed Cyclization | High regioselectivity, atom economy, mild conditions. mdpi.comrsc.org | Often requires expensive metal catalysts. mdpi.com | Use of earth-abundant metals. organic-chemistry.org |
| One-Pot Syntheses | Increased efficiency, reduced waste. nih.gov | Can be challenging to optimize. | Development of robust and versatile one-pot protocols. |
Exploration of Advanced In-Situ Spectroscopic Characterization Techniques
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic protocols. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing invaluable insights into the formation of intermediates and transition states. researchgate.net
Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy are powerful tools for studying the polymerization of thiophene derivatives and other reaction pathways. researchgate.netacs.orgkit.ac.jpthieme.deresearchgate.net For example, in-situ attenuated total reflection (ATR)-FTIR spectroscopy has been used to investigate the electrochemical polymerization of 3-methylthiophene (B123197). acs.org These methods can provide information on reaction kinetics, the influence of reaction parameters, and the structure of transient species. researchgate.nettum.de
Future directions in this area include:
Hyphenated Techniques: Combining multiple spectroscopic methods (e.g., electrochemical SERS) to obtain a more comprehensive picture of the reaction mechanism. researchgate.net
Time-Resolved Spectroscopy: Utilizing ultrafast spectroscopic techniques to study very short-lived intermediates.
Computational Modeling: Integrating spectroscopic data with theoretical calculations to build accurate models of reaction pathways. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design
In the context of thiophene chemistry, AI and ML can be applied to:
Predict Reaction Outcomes: Machine learning models can be trained on large datasets of known reactions to predict the products, yields, and optimal conditions for new reactions. eurekalert.orgchemeurope.com This can significantly reduce the number of experiments required and streamline the synthesis of complex molecules. eurekalert.orgchemeurope.com
Design Novel Materials: AI algorithms can be used to design new thiophene-based polymers and materials with specific electronic and optical properties for applications in organic electronics, sensors, and photovoltaics. researchgate.netresearchgate.netresearchgate.netyoutube.com By learning the relationship between molecular structure and material properties, these models can propose new candidate molecules for synthesis and testing. researchgate.netresearchgate.netresearchgate.net
High-Throughput Screening: AI can be used to rapidly screen large virtual libraries of thiophene derivatives to identify promising candidates for a particular application. researchgate.net
The development of robust and accurate AI/ML models relies on the availability of large, high-quality datasets. researchgate.net Therefore, the creation of comprehensive databases of thiophene chemistry will be crucial for the advancement of this field.
Design of Novel Thiophene-Based Functional Materials with Tunable Properties
Thiophene and its derivatives are fundamental building blocks for a wide range of functional organic materials due to their excellent electronic and optical properties, as well as their chemical and thermal stability. bohrium.comnumberanalytics.comresearchgate.netgoogle.comrsc.org The ability to tune these properties through chemical modification makes thiophenes highly versatile for various applications. google.compku.edu.cn
Future research in this area will focus on the rational design and synthesis of novel thiophene-based materials with tailored properties for specific applications, including:
Organic Electronics: Developing new polythiophenes and oligothiophenes with improved charge carrier mobility and stability for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. numberanalytics.comgoogle.comrsc.orgresearchgate.net
Sensors: Designing thiophene-based polymers and molecules that can selectively detect specific analytes, such as metal ions, biomolecules, or environmental pollutants. researchgate.net
Electrochromic Materials: Creating thiophene-based materials that change color in response to an electrical potential for applications in smart windows and displays. acs.org
Microporous Polymers: Synthesizing thiophene-based microporous polymer networks with high surface areas for applications in gas storage, separation, and catalysis. acs.org
The table below summarizes some key properties and applications of thiophene-based materials.
| Material Type | Key Properties | Applications |
| Polythiophenes | Semiconducting, good charge transport, tunable bandgap. rsc.org | OFETs, OPVs, OLEDs, sensors. numberanalytics.comresearchgate.netgoogle.com |
| Oligothiophenes | Well-defined structure, high purity, good charge transport. researchgate.net | Model compounds for polythiophenes, active layers in electronic devices. researchgate.net |
| Thiophene-S,S-dioxides | Reduced HOMO-LUMO band gap. rsc.org | Organic electronics. rsc.org |
| Thiophene-based Copolymers | Tunable electronic and optical properties. researchgate.net | Organic electronics, sensors. researchgate.net |
Interdisciplinary Approaches in Thiophene Chemistry for Advanced Applications
The future of thiophene chemistry will be increasingly interdisciplinary, drawing on expertise from materials science, physics, engineering, and biology to address complex scientific challenges and develop innovative technologies. researchgate.net
Collaborations between chemists, materials scientists, and physicists will be essential for the design, synthesis, and characterization of new thiophene-based materials for advanced electronic and photonic applications. google.comresearchgate.net For instance, the development of high-performance organic solar cells requires a deep understanding of the relationship between molecular structure, morphology, and device physics. researchgate.net
Furthermore, the unique biological properties of some thiophene derivatives open up opportunities for interdisciplinary research in medicinal chemistry and chemical biology. rsc.orgijprajournal.combohrium.comnih.govnih.govnih.govacs.orgnih.gov Thiophene-containing compounds have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijprajournal.comnih.govnih.gov Future research in this area will involve the design and synthesis of new thiophene-based drugs and probes to study biological processes. bohrium.comnih.govacs.orgnih.gov
The integration of thiophene chemistry with nanotechnology is another promising area of research. google.comresearchgate.net Thiophene-based molecules and polymers can be used to create self-assembled nanostructures with unique optical and electronic properties. google.com These nanomaterials could find applications in areas such as nanoelectronics, nanomedicine, and catalysis.
Q & A
Q. What are the common synthetic routes for 2-(But-1-en-1-yl)-3-methylthiophene, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via alkylation of 3-methylthiophene with but-1-ene derivatives. A validated approach involves using ion-exchange resins (e.g., NKC-9) as catalysts under controlled temperatures (60–80°C) and solvent systems like dichloromethane . Alternatively, alkenylation via palladium-catalyzed cross-coupling or Grignard reactions (e.g., vinyl magnesium bromide) with thiophene precursors has been reported, with yields optimized by microwave-assisted heating (600 W, 30–60 min) . Reaction monitoring via TLC or GC-MS is critical for identifying intermediates and optimizing stoichiometric ratios.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are pivotal for confirming regiochemistry. For example, the butenyl group’s vinyl protons resonate at δ 5.2–6.1 ppm (doublets, J = 10–15 Hz), while thiophene protons appear at δ 6.8–7.5 ppm. C NMR distinguishes carbonyl carbons (δ 160–180 ppm) from aliphatic carbons (δ 20–40 ppm) .
- IR Spectroscopy : Key absorption bands include C=C stretching (1640–1680 cm) and C-S (thiophene) vibrations (680–740 cm) .
- HPLC : Reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 40–88% in alkenylation reactions ) often arise from solvent polarity or catalyst loading variations. Density Functional Theory (DFT) simulations can model transition states to identify energy barriers for competing pathways (e.g., E/Z isomerization). Kinetic studies using Arrhenius plots under varying temperatures (25–80°C) and pressures (1–5 atm) provide empirical validation .
Q. What strategies are effective for analyzing electronic properties of this compound in drug design?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Compute HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-31G*) to predict reactivity. Lower gaps (<4 eV) suggest higher electrophilicity, useful for designing thiophene-based inhibitors .
- Molecular Docking : Dock the compound into target receptors (e.g., adenosine A1 receptors) using AutoDock Vina to assess binding affinities. Substituent effects (e.g., methyl vs. nitro groups) are quantified via binding energy differences (ΔG) .
Q. How can researchers address inconsistencies in spectral data for this compound derivatives?
- Methodological Answer :
- Control Experiments : Synthesize isotopically labeled analogs (e.g., C-methyl groups) to assign ambiguous NMR signals .
- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons, resolving overlapping signals in crowded regions (δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and compare with computational predictions (e.g., Mercury software) .
Q. What role does this compound play in catalytic systems, and how is its activity quantified?
- Methodological Answer : The compound acts as a ligand in transition-metal catalysts (e.g., Pd or Ru complexes). Activity is quantified via turnover frequency (TOF) in model reactions (e.g., Suzuki-Miyaura coupling). Cyclic voltammetry (CV) measures redox potentials (e.g., E = -0.2 to +0.5 V vs. Ag/AgCl) to assess electron-donating/withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
